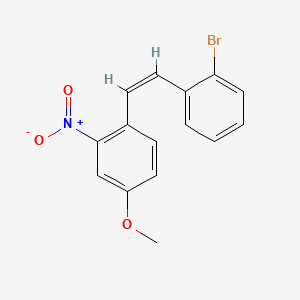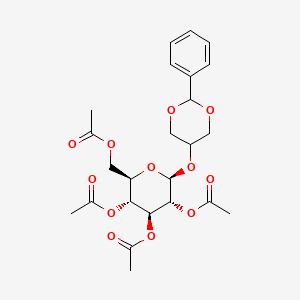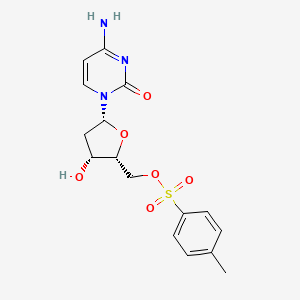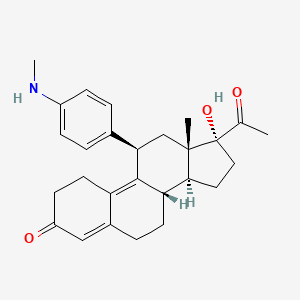
Tébipénème tétrahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tebipenem Tetrahydrate is a broad-spectrum, orally-administered antibiotic belonging to the carbapenem subgroup of beta-lactam antibiotics. It is primarily used to combat bacterial infections that have developed resistance to commonly used antibiotics. Tebipenem Tetrahydrate is formulated as the ester tebipenem pivoxil to enhance absorption and bioavailability .
Applications De Recherche Scientifique
Tebipenem Tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the stability and degradation of carbapenem antibiotics.
Biology: Investigated for its antibacterial activity against multidrug-resistant bacteria.
Medicine: Used in clinical trials for treating infections caused by resistant bacteria, including complicated urinary tract infections and gastrointestinal infections
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Tebipenem Tetrahydrate is a broad-spectrum orally-administered antibiotic, from the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs), with the primary target being PBP2 . PBPs are crucial for bacterial cell wall synthesis. By targeting these proteins, Tebipenem Tetrahydrate disrupts the cell wall synthesis process, leading to bacterial cell death.
Mode of Action
Tebipenem Tetrahydrate interacts with its targets, the PBPs, by binding to them and inhibiting their activity . This inhibition prevents the cross-linking of peptidoglycans, which are essential components of the bacterial cell wall. The disruption in the cell wall synthesis leads to osmotic instability and eventually, bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Tebipenem Tetrahydrate is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, Tebipenem Tetrahydrate prevents the formation of peptidoglycan cross-links, an essential process in cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.
Pharmacokinetics
Tebipenem Tetrahydrate is formulated as the ester Tebipenem pivoxil due to the better absorption and improved bioavailability of this form . It is an orally bioavailable carbapenem prodrug that is rapidly converted to the active moiety, Tebipenem, by enterocytes .
Result of Action
The molecular effect of Tebipenem Tetrahydrate’s action is the inhibition of PBPs, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in osmotic instability and ultimately, bacterial cell death coli, Klebsiella pneumoniae, or Proteus spp .
Analyse Biochimique
Biochemical Properties
Tebipenem Tetrahydrate is a prodrug of tebipenem, a carbapenem with activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The conversion from the prodrug to the active moiety, namely, tebipenem, occurs in the enterocytes of the gastrointestinal tract via intestinal esterases .
Cellular Effects
Tebipenem Tetrahydrate has shown to have broad-spectrum activity against multidrug-resistant Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacterales . This suggests that it can influence cell function by combating these resistant bacteria.
Molecular Mechanism
Tebipenem Tetrahydrate, as a carbapenem, is known to exert its effects at the molecular level by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
In a study, healthy adults received single oral doses of Tebipenem Tetrahydrate at 100mg to 900mg or multiple doses of 300mg or 600mg every 8h for 14 days . In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900mg .
Dosage Effects in Animal Models
In several in vivo mouse infection models, tebipenem has shown to be effective against various bacterial strains
Metabolic Pathways
Tebipenem Tetrahydrate is metabolized in the gastrointestinal tract via intestinal esterases to its active form, tebipenem
Transport and Distribution
Tebipenem Tetrahydrate is orally administered and is absorbed in the gastrointestinal tract It is then distributed within the body where it exerts its antibacterial effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tebipenem Tetrahydrate involves the reaction of tebipenem with iodized salt, diisopropyl ethylamine, and chloromethyl pivalate in a solvent. The addition of a catalytic amount of iodized salt shortens the reaction time, reduces impurities, simplifies post-treatment processes, improves yield, and lowers production costs .
Industrial Production Methods: Industrial production of Tebipenem Tetrahydrate follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity and yield. The process involves multiple steps, including synthesis, purification, and crystallization to obtain the final tetrahydrate form.
Analyse Des Réactions Chimiques
Types of Reactions: Tebipenem Tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: Conversion to its active form, tebipenem, in the presence of carboxylesterase enzymes.
Oxidation: Degradation in aqueous solutions.
Photolysis and Thermolysis: Degradation under light and heat conditions.
Common Reagents and Conditions:
Hydrolysis: Carboxylesterase enzymes in intestinal epithelial cells.
Oxidation: Aqueous solutions with varying pH levels.
Photolysis and Thermolysis: Exposure to light and heat.
Major Products Formed:
Tebipenem: The active metabolite formed from hydrolysis.
Degradation Products: Various compounds formed during oxidation, photolysis, and thermolysis.
Comparaison Avec Des Composés Similaires
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Known for its effectiveness against Gram-negative bacteria.
Ertapenem: Used for treating various bacterial infections, including intra-abdominal and skin infections.
Uniqueness of Tebipenem Tetrahydrate: Tebipenem Tetrahydrate is unique due to its oral bioavailability, making it a convenient option for outpatient treatment of resistant bacterial infections. Its formulation as tebipenem pivoxil enhances absorption and bioavailability, distinguishing it from other carbapenem antibiotics that require intravenous administration .
Propriétés
Numéro CAS |
936010-57-0 |
|---|---|
Formule moléculaire |
C₁₆H₂₉N₃O₈S₂ |
Poids moléculaire |
455.55 |
Synonymes |
(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate; [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)



![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

